molecular formula C17H25N3O4 B4129095 N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine

N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine

Cat. No. B4129095
M. Wt: 335.4 g/mol
InChI Key: YHLZSBWEEKYKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine, also known as MPEEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of asparagine derivatives and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine is not fully understood. However, it has been suggested that N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine exerts its therapeutic effects by modulating the activity of certain neurotransmitters and receptors in the brain. N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation, pain perception, and cognitive function.
Biochemical and Physiological Effects:
N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage. In addition, N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has been shown to have analgesic effects by reducing pain perception.

Advantages and Limitations for Lab Experiments

N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine also has well-defined chemical properties, making it easy to study its effects on various biological systems. However, one of the limitations of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine. One area of research could be to investigate its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research could be to study the effects of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine and to identify potential drug targets for the development of new therapeutics.

Scientific Research Applications

N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-(3-methylanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-13-3-2-4-14(11-13)19-16(21)12-15(17(22)23)18-5-6-20-7-9-24-10-8-20/h2-4,11,15,18H,5-10,12H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLZSBWEEKYKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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